Distinct Binding Profile: ST 1535 Occupies Atypical A2A Sites Not Engaged by Istradefylline (KW6002)
ST 1535 demonstrates a unique receptor occupancy profile compared to istradefylline (KW6002). In rat brain membrane binding assays using [3H]CGS 21680, KW6002 exhibited higher affinity in the striatum than in the hippocampus, whereas ST 1535 was the only compound among the two that occupied atypical adenosine A2A binding sites present in the hippocampus [1]. This differential occupancy may have implications for non-motor symptoms of Parkinson's disease or cognitive function modulation, as hippocampal A2A receptors are implicated in synaptic plasticity and memory processes.
| Evidence Dimension | Brain region-specific adenosine A2A receptor occupancy |
|---|---|
| Target Compound Data | Occupies atypical A2A binding sites in hippocampus |
| Comparator Or Baseline | Istradefylline (KW6002): Higher affinity in striatum than hippocampus; no occupancy of atypical hippocampal A2A sites |
| Quantified Difference | Qualitative difference in regional binding pattern; ST1535 uniquely occupies atypical hippocampal sites |
| Conditions | Rat brain membrane binding assay with [3H]CGS 21680 radioligand |
Why This Matters
Researchers investigating non-motor or cognitive aspects of PD, or exploring hippocampal A2A receptor function, should select ST 1535 over istradefylline to ensure engagement of atypical receptor populations.
- [1] Riccioni, T., et al. Adenosine A2A Receptor Binding Profile of Two Antagonists, ST1535 and KW6002: Consideration on the Presence of Atypical Adenosine A2A Binding Sites. Front. Psychiatry 2010, 1, 1-8. View Source
